Larotaxel dihydrate

Description

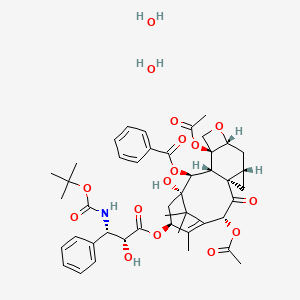

Structure

2D Structure

Properties

CAS No. |

192573-38-9 |

|---|---|

Molecular Formula |

C45H57NO16 |

Molecular Weight |

867.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate;dihydrate |

InChI |

InChI=1S/C45H53NO14.2H2O/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48;;/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53);2*1H2/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-;;/m1../s1 |

InChI Key |

SEFGUGYLLVNFIJ-QDRLFVHASA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O |

Canonical SMILES |

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O |

Appearance |

Solid powder |

Other CAS No. |

192573-38-9 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Larotaxel dihydrate; RPR-109881A; RPR 109881A; RPR109881A; |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Larotaxel Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotaxel, a novel second-generation taxane, demonstrates significant antineoplastic activity through a well-defined mechanism centered on the disruption of microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. As a semi-synthetic analog of 10-deacetylbaccatin III, larotaxel exhibits a distinct pharmacological profile, including activity in taxane-resistant tumors and the ability to penetrate the central nervous system. This technical guide provides a comprehensive overview of the core mechanism of action of larotaxel dihydrate, detailing its molecular interactions, cellular consequences, and the key signaling pathways involved. Quantitative data from preclinical studies are presented, alongside detailed experimental methodologies to facilitate further research and development.

Introduction

The taxane family of chemotherapeutic agents, which includes paclitaxel and docetaxel, has been a cornerstone of oncology for decades. These agents exert their cytotoxic effects by interfering with the normal function of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. Larotaxel (XRP9881) is a newer taxane derivative developed to overcome some of the limitations of first-generation taxanes, such as multidrug resistance (MDR) and poor penetration of the blood-brain barrier.[1][2] This guide elucidates the fundamental mechanism through which larotaxel exerts its anticancer effects.

Molecular Mechanism of Action: Microtubule Stabilization

The primary molecular target of larotaxel is the β-tubulin subunit of microtubules.[3] Unlike some anticancer agents that induce microtubule depolymerization, larotaxel acts as a microtubule-stabilizing agent.[4]

2.1. Binding to β-Tubulin: Larotaxel binds to a specific site on the interior surface of the microtubule, promoting the assembly of tubulin dimers into stable microtubules.[3][4] This action effectively shifts the equilibrium between soluble tubulin dimers and polymerized microtubules towards the latter.

2.2. Inhibition of Microtubule Dynamics: The stabilization of microtubules by larotaxel prevents their normal dynamic instability, a process of rapid growth and shrinkage that is critical for their function, particularly during mitosis.[4] By locking microtubules in a polymerized state, larotaxel disrupts the formation and function of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division.

Cellular Consequences of Microtubule Stabilization

The disruption of microtubule dynamics by larotaxel triggers a cascade of cellular events, culminating in cell death.

3.1. Cell Cycle Arrest at G2/M Phase: The inability of the mitotic spindle to form and function correctly due to stabilized microtubules activates the spindle assembly checkpoint. This leads to a prolonged arrest of the cell cycle at the G2/M transition, preventing the cell from proceeding through mitosis.[4]

3.2. Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. This is a key mechanism by which larotaxel eliminates cancer cells. The signaling cascade leading to apoptosis is multifaceted and involves the activation of various pro-apoptotic proteins.

Signaling Pathways Involved in Larotaxel-Induced Apoptosis

While specific signaling studies on larotaxel are limited, the pathways are generally understood to be consistent with those of other taxanes.

4.1. Bcl-2 Family Regulation: The induction of apoptosis by taxanes is often associated with the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic members (e.g., Bax, Bak). This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization.

4.2. Caspase Activation: The release of cytochrome c from the mitochondria following membrane permeabilization initiates the formation of the apoptosome and the activation of initiator caspase-9. This, in turn, leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

4.3. Role of p53: The tumor suppressor protein p53 can be activated in response to the cellular stress induced by microtubule disruption. Activated p53 can transcriptionally upregulate pro-apoptotic genes, further contributing to the apoptotic response.[4]

Signaling pathway of larotaxel-induced apoptosis.

Overcoming Drug Resistance

A significant advantage of larotaxel is its potential to be effective in tumors that have developed resistance to other taxanes. This is partly attributed to its lower affinity for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of multidrug resistance.[4] By evading efflux by P-gp, larotaxel can accumulate to cytotoxic concentrations within resistant cancer cells.

Larotaxel's interaction with P-glycoprotein.

Quantitative Data

The in vitro cytotoxic activity of larotaxel and its analogues has been evaluated against a panel of human cancer cell lines. The following table summarizes the IC50 values (the concentration of drug required to inhibit cell growth by 50%).

| Cell Line | Cancer Type | Larotaxel IC50 (nM) | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Reference |

| A549 | Non-small cell lung | 2.8 ± 0.3 | 4.5 ± 0.6 | 3.1 ± 0.4 | [5] |

| A549/T | Paclitaxel-resistant NSCLC | 15.6 ± 1.8 | >1000 | 489.5 ± 53.2 | [5] |

| MCF-7 | Breast | 1.9 ± 0.2 | 3.2 ± 0.5 | 2.5 ± 0.3 | [5] |

| MCF-7/ADR | Doxorubicin-resistant Breast | 8.7 ± 1.1 | 287.4 ± 31.5 | 156.3 ± 18.9 | [5] |

| HCT-116 | Colon | 3.5 ± 0.4 | 5.1 ± 0.7 | 4.2 ± 0.6 | [5] |

| KB | Cervical | 2.1 ± 0.3 | 3.8 ± 0.5 | 2.9 ± 0.4 | [5] |

| KB/VCR | Vincristine-resistant Cervical | 10.2 ± 1.3 | 356.7 ± 40.1 | 198.4 ± 22.7 | [5] |

Experimental Protocols

7.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Drug Treatment: Cells are treated with serial dilutions of larotaxel, paclitaxel, or docetaxel for 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.[5]

Workflow for the MTT cell viability assay.

7.2. Tubulin Polymerization Assay (In Vitro)

-

Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2), larotaxel.

-

Procedure:

-

Tubulin is pre-incubated on ice with GTP in polymerization buffer.

-

Larotaxel or a vehicle control is added to the tubulin solution.

-

The mixture is transferred to a pre-warmed 37°C cuvette in a spectrophotometer.

-

The increase in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin, is monitored over time.

-

The rate and extent of polymerization are compared between the larotaxel-treated and control samples.

-

7.3. Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with larotaxel at a designated concentration (e.g., IC50) for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

7.4. Western Blot Analysis for Apoptosis Markers

-

Protein Extraction: Cells are treated with larotaxel, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent antineoplastic agent that functions through the well-established taxane mechanism of microtubule stabilization. Its ability to disrupt microtubule dynamics leads to G2/M cell cycle arrest and the induction of apoptosis. Notably, its reduced susceptibility to P-glycoprotein-mediated efflux provides a key advantage in overcoming multidrug resistance. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising second-generation taxane.

References

Synthesis and Characterization of Larotaxel Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotaxel, a second-generation taxane, has demonstrated significant potential in chemotherapy, particularly in overcoming mechanisms of drug resistance. This technical guide provides a comprehensive overview of the synthesis and characterization of Larotaxel dihydrate. The document details plausible synthetic pathways, purification protocols, and in-depth analytical characterization methodologies. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of taxane-based anticancer agents.

Introduction

Larotaxel is a semi-synthetic taxane derivative that exhibits potent antineoplastic activity. Like other taxanes, its mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis of cancer cells. The dihydrate form of Larotaxel is of particular interest for pharmaceutical development due to its potential for improved stability and formulation characteristics. This guide outlines the essential procedures for the synthesis and comprehensive characterization of this compound.

Synthesis of this compound

Plausible Synthetic Pathway

The synthesis of Larotaxel likely involves the esterification of a protected baccatin III derivative with a suitable side chain. A generalized workflow is presented below.

Experimental Protocol for Dihydrate Crystallization

While a specific protocol for this compound is not published, a general method can be adapted from the known procedures for preparing hydrates of similar taxanes, such as Docetaxel trihydrate.

-

Dissolution: Dissolve anhydrous Larotaxel of high purity (>99.5%) in a suitable organic solvent, such as acetone. The concentration will depend on the solvent and desired crystallization conditions.

-

Solvent Removal: Under reduced pressure and at a controlled temperature (e.g., 10-39°C), concentrate the solution to form an oil-like residue. This step is often repeated to ensure the removal of the initial solvent.

-

Re-dissolution: Re-dissolve the oily residue in a fresh portion of the same organic solvent.

-

Hydrate Formation: Slowly add purified water to the solution with controlled stirring. The rate of addition is critical to prevent agglomeration and promote the formation of well-defined crystals.

-

Crystallization: Cool the mixture to a lower temperature (e.g., below 0°C) and allow it to stand for a period of 2-5 hours to facilitate complete crystallization.

-

Isolation and Washing: Isolate the crystals by suction filtration. Wash the filter cake with a pre-chilled mixture of the organic solvent and water.

-

Drying: Dry the isolated crystals under vacuum over a desiccant (e.g., P₂O₅) until a constant weight is achieved.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and hydrated state of the synthesized compound.

Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Larotaxel Dihydrate: A Comprehensive Physicochemical Profile for Drug Development Professionals

An In-depth Technical Guide

Larotaxel, a second-generation taxane, has demonstrated significant potential in oncological research due to its distinct advantages over earlier taxanes, including its ability to cross the blood-brain barrier and its activity in multi-drug resistant tumors. This technical guide provides a detailed overview of the core physicochemical properties of Larotaxel Dihydrate, offering crucial data for researchers, scientists, and drug development professionals engaged in its study and formulation.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical parameters is presented below, compiled from various analytical studies.

| Property | Value | Experimental Method | Reference |

| Molecular Formula | C45H53NO14·2H2O | ||

| Molecular Weight | 867.93 g/mol | Mass Spectrometry | |

| Aqueous Solubility | 0.057 µg/mL | ||

| Chemical Stability | Unstable in aqueous solutions | Stability-indicating HPLC | |

| Appearance | White to off-white crystalline powder | Visual Inspection |

Table 1: Key Physicochemical Properties of this compound

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of active pharmaceutical ingredients. Below are summaries of protocols relevant to determining the physicochemical properties of this compound.

Solubility Determination

The aqueous solubility of larotaxel is exceedingly low, a critical factor influencing its formulation. A standard shake-flask method can be employed for its determination.

Protocol:

-

An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

The suspension is agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

The concentration of larotaxel in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Analysis

The chemical instability of larotaxel, particularly in aqueous media, necessitates careful handling and formulation strategies. A typical protocol for assessing its stability is as follows:

Protocol:

-

Solutions of this compound are prepared in relevant media (e.g., water, buffers of different pH).

-

These solutions are stored under controlled temperature and humidity conditions.

-

Aliquots are withdrawn at specified time intervals.

-

The concentration of the remaining larotaxel and the presence of any degradation products are quantified using a stability-indicating HPLC method.

Mechanism of Action and Signaling Pathway

Larotaxel exerts its cytotoxic effects by promoting the assembly and stabilization of microtubules, which are crucial components of the cellular cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

The binding of larotaxel to the β-tubulin subunit of microtubules enhances their polymerization and inhibits depolymerization. This stabilization of the microtubule network disrupts the normal formation and function of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. The resulting mitotic arrest triggers a cascade of downstream signaling events, leading to programmed cell death.

Experimental Workflow: Formulation Development

The poor aqueous solubility of larotaxel presents a significant challenge in developing parenteral formulations. The following workflow illustrates a common approach to developing a lipid-based delivery system to enhance its solubility and stability.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. Further research into its solid-state characteristics, including polymorphism and crystallinity, will be invaluable for robust formulation development and ensuring consistent product performance.

Larotaxel Dihydrate's Interaction with Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotaxel, a second-generation taxane, demonstrates significant potential in oncology by targeting the microtubule cytoskeleton, a cornerstone of cancer chemotherapy. Like other members of the taxane family, its mechanism of action is rooted in its ability to bind to tubulin, promoting microtubule assembly and stability. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the tubulin binding affinity of larotaxel dihydrate, detailing the common experimental protocols used to quantify this interaction and the signaling pathways involved. Due to the limited availability of specific quantitative binding data for larotaxel in publicly accessible literature, this guide presents methodologies and data formats applicable to the taxane class, using paclitaxel as a reference, to serve as a comprehensive resource for researchers in this field.

Introduction: The Role of Tubulin in Cell Division and as a Therapeutic Target

Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers and are fundamental components of the eukaryotic cytoskeleton. Their dynamic instability, characterized by phases of polymerization and depolymerization, is crucial for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. The critical role of microtubules in mitosis makes them an attractive target for the development of anticancer agents.

Microtubule-targeting agents are broadly classified into two categories: microtubule destabilizers (e.g., vinca alkaloids) and microtubule stabilizers. Larotaxel falls into the latter category, alongside its well-known predecessor, paclitaxel. These agents bind to tubulin and shift the equilibrium towards microtubule polymerization, resulting in the formation of hyper-stable, non-functional microtubules. This interference with the normal microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic block and ultimately inducing apoptosis.

Mechanism of Action: Larotaxel's Interaction with the Tubulin-Microtubule System

Larotaxel, as a taxane analogue, is understood to bind to the β-tubulin subunit of the αβ-tubulin heterodimer. This binding event is thought to occur on the luminal side of the microtubule. The binding of larotaxel stabilizes the microtubule structure by strengthening the lateral and longitudinal contacts between tubulin dimers within the polymer lattice. This stabilization prevents the microtubule from depolymerizing, thus suppressing its dynamic instability.

Signaling Pathway of Taxane-Induced Mitotic Arrest

The following diagram illustrates the general signaling pathway initiated by the binding of a taxane, such as larotaxel, to tubulin, leading to mitotic arrest and apoptosis.

Caption: General signaling pathway of taxane-induced mitotic arrest.

Quantitative Analysis of Larotaxel-Tubulin Binding Affinity

Quantifying the binding affinity of a drug to its target is a critical step in drug development. For larotaxel, this involves determining parameters such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for tubulin polymerization. Due to the absence of publicly available data for larotaxel, the following table provides an illustrative template for how such data would be presented.

| Parameter | Description | Hypothetical Value (Larotaxel) | Reference Value (Paclitaxel) |

| Kd (nM) | Dissociation constant; a measure of the binding affinity between larotaxel and tubulin. A lower Kd indicates a higher affinity. | Data not available | ~100 - 300 nM |

| Ki (nM) | Inhibition constant; the concentration of larotaxel required to produce half-maximum inhibition of a specific process, often determined through competitive binding assays. | Data not available | ~200 nM |

| IC50 (µM) | Half-maximal inhibitory concentration for tubulin polymerization; the concentration of larotaxel that inhibits the rate or extent of tubulin polymerization by 50%. | Data not available | ~0.5 - 5 µM |

Note: The hypothetical values for larotaxel are for illustrative purposes only and are not based on experimental data. The reference values for paclitaxel are approximate and can vary depending on the experimental conditions.

Experimental Protocols for Determining Tubulin Binding Affinity

Several in vitro assays are commonly employed to characterize the interaction of taxanes with tubulin and their effect on microtubule dynamics.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by an increase in turbidity (light scattering) or fluorescence.

Workflow for a Turbidity-Based Tubulin Polymerization Assay:

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Methodology:

-

Reagents and Materials:

-

Lyophilized, purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Glycerol (for promoting polymerization)

-

This compound stock solution in DMSO

-

96-well microplate

-

Temperature-controlled spectrophotometer or plate reader

-

-

Procedure:

-

Reconstitute tubulin on ice in General Tubulin Buffer.

-

Prepare a reaction mixture containing tubulin, GTP, and glycerol in a pre-chilled microplate.

-

Add serial dilutions of larotaxel or vehicle control (DMSO) to the wells.

-

Incubate the plate at 37°C to initiate polymerization.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot the change in absorbance over time for each larotaxel concentration.

-

Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) from the kinetic curves.

-

Plot the percentage of inhibition of polymerization (relative to the vehicle control) against the logarithm of the larotaxel concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Competitive Binding Assay

This assay determines the ability of an unlabeled ligand (larotaxel) to compete with a labeled ligand (e.g., [3H]paclitaxel or a fluorescent paclitaxel analog) for binding to microtubules.

Workflow for a Competitive Binding Assay:

Caption: Workflow for a competitive binding assay.

Methodology:

-

Reagents and Materials:

-

Purified tubulin

-

Paclitaxel (for pre-stabilizing microtubules)

-

Radiolabeled ([3H]) or fluorescently labeled paclitaxel

-

This compound

-

Microcentrifuge

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Polymerize tubulin in the presence of a non-labeled taxane to form stable microtubules.

-

Incubate the pre-formed microtubules with a fixed concentration of labeled paclitaxel and varying concentrations of larotaxel.

-

After incubation to reach equilibrium, separate the microtubules (with bound ligand) from the unbound ligand by ultracentrifugation through a glycerol cushion.

-

Quantify the amount of labeled paclitaxel in the microtubule pellet.

-

-

Data Analysis:

-

Plot the amount of bound labeled paclitaxel as a function of the larotaxel concentration.

-

Determine the IC50 value for the displacement of the labeled ligand.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the labeled ligand.

-

Conclusion and Future Directions

Larotaxel Dihydrate: A Technical Overview of its Discovery, Development, and Discontinuation

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Larotaxel dihydrate (XRP9881) is a semi-synthetic taxane analogue that emerged as a promising second-generation anti-cancer agent. Developed by Sanofi-Aventis, its primary mechanism of action, like other taxanes, involved the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. Preclinical studies demonstrated its potential to overcome the limitations of first-generation taxanes, such as paclitaxel and docetaxel, by exhibiting activity in taxane-resistant tumor models and an ability to cross the blood-brain barrier. Clinical development progressed through Phase I and II trials, investigating its efficacy in various solid tumors, including metastatic breast cancer and non-small cell lung cancer. Despite showing some positive results, the development of larotaxel was ultimately discontinued in 2010 as part of a strategic restructuring of Sanofi-Aventis's research and development pipeline. This guide provides a comprehensive technical overview of the discovery and development timeline of this compound, including its mechanism of action, preclinical and clinical data, and the eventual cessation of its development.

Discovery and Preclinical Development

Mechanism of Action

Larotaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The inability of the microtubules to disassemble disrupts the dynamic process of mitotic spindle formation, a critical step for cell division. This disruption leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway and programmed cell death. A key distinguishing feature of larotaxel was its lower affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of taxane resistance.

Preclinical Efficacy

Preclinical investigations for larotaxel demonstrated its potential in overcoming taxane resistance. In vitro studies using various cancer cell lines, including those overexpressing P-gp, showed that larotaxel retained significant cytotoxic activity where paclitaxel and docetaxel were less effective. While specific IC50 values from these foundational preclinical studies are not widely published, the consistent reporting of its activity in taxane-resistant models was a primary driver for its clinical development.

In vivo studies using animal models, typically xenografts of human tumors in immunocompromised mice, further substantiated the in vitro findings. These studies would have been crucial in establishing the initial dosing regimens and assessing the anti-tumor activity and toxicity profile of larotaxel before human trials.

Clinical Development

The clinical development of this compound spanned several years and involved Phase I, II, and a pivotal Phase III trial that was ultimately terminated. The trials focused on determining the safety, tolerability, and efficacy of larotaxel in patients with advanced solid tumors.

Phase I Clinical Trials

Phase I trials were designed to establish the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of larotaxel. These studies typically enrolled patients with a variety of advanced, refractory solid tumors. The primary DLTs observed were consistent with other taxanes, namely neutropenia.

Phase II Clinical Trials

Following the determination of a recommended Phase II dose, larotaxel was evaluated in several Phase II studies for its efficacy in specific cancer types.

A significant area of investigation for larotaxel was in patients with metastatic breast cancer, particularly those who had previously been treated with a taxane. A notable Phase II multicenter study stratified patients based on their prior response to taxane therapy. The results of this trial are summarized in the table below.

| Efficacy Endpoint | Taxane-Nonresistant Group | Taxane-Resistant Group |

| Overall Response Rate | 42% | 19% |

| Median Duration of Response | 5.3 months | 5.0 months |

| Median Time to Progression | 5.4 months | 1.6 months |

| Median Survival Time | 22.6 months | 9.8 months |

Data from a Phase II multicenter study in patients with metastatic breast cancer previously treated with taxanes.

The most common Grade 3/4 adverse events reported in this study were neutropenia (82%), fatigue (15%), and diarrhea (12%).

Larotaxel was also investigated in combination with other chemotherapeutic agents for the first-line treatment of advanced NSCLC. A randomized Phase II study compared larotaxel in combination with either cisplatin or gemcitabine.

| Treatment Arm | Larotaxel + Cisplatin | Larotaxel + Gemcitabine |

| Objective Response Rate (Per-Protocol) | 26.7% | 18.2% |

| Median Progression-Free Survival | 4.7 months | 3.3 months |

| Median Overall Survival | 8.6 months | 7.3 months |

Data from a randomized Phase II study in patients with nonirradiable stage IIIB or stage IV NSCLC.

Grade 3/4 neutropenia was observed in 46.9% of patients in the cisplatin arm and 41.4% in the gemcitabine arm.

Phase III Clinical Trial and Discontinuation

A pivotal Phase III trial (NCT00081796) was initiated to compare larotaxel with capecitabine in patients with metastatic breast cancer that had progressed after treatment with anthracyclines and taxanes. However, the development of larotaxel was officially discontinued by Sanofi-Aventis in February 2010.[1] The company cited a strategic review of its research and development portfolio as the reason for halting the program.[1]

Experimental Protocols

While the specific, detailed internal protocols used by Sanofi-Aventis are proprietary, the methodologies employed for evaluating a novel taxane like larotaxel would have followed established principles in pharmacology and oncology drug development.

In Vitro Microtubule Assembly Assay (General Protocol)

This type of assay is fundamental to confirming the mechanism of action of a taxane.

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction buffer containing GTP and other essential components is prepared.

-

Initiation of Polymerization: The reaction mixture is warmed to 37°C to induce tubulin polymerization.

-

Addition of Larotaxel: Larotaxel at various concentrations is added to the polymerizing tubulin.

-

Measurement: The extent of microtubule polymerization is measured over time, typically by monitoring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer. An increase in the rate and extent of polymerization in the presence of larotaxel would confirm its microtubule-stabilizing effect.

Cell Viability/Cytotoxicity Assay (General Protocol)

To determine the cytotoxic potential of larotaxel on cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

-

Cell Seeding: A known number of cells are seeded into 96-well plates and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of larotaxel and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: A viability reagent (e.g., MTT, resazurin) is added to the wells. The conversion of this reagent by viable cells into a colored or fluorescent product is measured using a plate reader.

-

Data Analysis: The results are used to calculate the IC50 value, the concentration of larotaxel that inhibits cell growth by 50%.

Apoptosis Analysis by Flow Cytometry (General Protocol)

To confirm that cell death is occurring via apoptosis.

-

Cell Treatment: Cells are treated with larotaxel at a concentration around the IC50 value.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected.

-

Staining: Cells are stained with a combination of Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters dead cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer.

-

Data Interpretation: The results allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population following larotaxel treatment would indicate the induction of apoptosis.

Signaling Pathways and Visualizations

The primary mechanism of larotaxel-induced apoptosis is through the intrinsic pathway, triggered by mitotic arrest.

Caption: Larotaxel's mechanism leading to apoptosis.

Caption: Workflow for assessing in vitro cytotoxicity.

Conclusion

This compound represented a rational and promising step in the evolution of taxane-based chemotherapy. Its development was underpinned by a clear scientific rationale: to create a taxane with activity against resistant tumors and improved central nervous system penetration. While early and mid-stage clinical trials demonstrated its activity in heavily pre-treated patient populations, the ultimate decision to discontinue its development by Sanofi-Aventis in 2010 was a business one, reflecting a shift in the company's R&D strategy rather than a definitive failure of the compound on efficacy or safety grounds alone. The story of larotaxel's development provides valuable insights into the complex interplay of scientific discovery, clinical validation, and strategic corporate decision-making in the pharmaceutical industry.

References

Preclinical Antitumor Activity of Larotaxel Dihydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotaxel dihydrate (XRP9881) is a novel semisynthetic taxane analogue that has been investigated for its potential as a chemotherapeutic agent. Like other members of the taxane class, such as paclitaxel and docetaxel, Larotaxel's mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the available preclinical data on the antitumor activity of this compound, with a focus on its in vitro and in vivo efficacy, mechanism of action, and the experimental methodologies employed in its evaluation. It is important to note that while clinical trial data for Larotaxel is available, detailed quantitative preclinical data is not extensively published in the public domain. Therefore, this guide supplements available Larotaxel-specific information with established experimental protocols for taxane analogues to provide a thorough technical context.

Mechanism of Action: Microtubule Stabilization

Larotaxel, like other taxanes, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its disassembly. The disruption of normal microtubule dynamics, which are essential for the formation of the mitotic spindle, leads to a blockage of the cell cycle at the G2/M phase and ultimately induces apoptotic cell death. A key characteristic of some novel taxanes, including Larotaxel, is their potential to overcome certain mechanisms of drug resistance observed with earlier taxanes.

Caption: Larotaxel's mechanism of action targeting microtubule stability.

In Vitro Antitumor Activity

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 72 hours).

-

MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for determining in vitro cytotoxicity.

In Vivo Antitumor Efficacy

The in vivo antitumor activity of Larotaxel has been evaluated in preclinical tumor models. One study investigating a self-emulsifying drug delivery system (SEDDS) for oral administration of Larotaxel reported a tumor inhibition rate of 69.69% in a 4T1 murine breast cancer model. The oral Larotaxel-SEDDS formulation also demonstrated a 5.19-fold enhancement in oral bioavailability compared to a Larotaxel solution.

Quantitative Data from In Vivo Studies

| Animal Model | Cancer Type | Treatment | Dosage | Tumor Inhibition Rate (%) | Reference |

| 4T1 Tumor-bearing Mice | Breast Cancer | Oral Larotaxel-SEDDS | Not Specified | 69.69 | Not explicitly stated in provided text |

Experimental Protocol: Human Tumor Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Human cancer cells are harvested and suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into control and treatment groups. This compound, formulated in an appropriate vehicle, is administered to the treatment group via a specified route (e.g., intravenous, intraperitoneal, or oral) and schedule (e.g., once daily, twice weekly). The control group receives the vehicle alone.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor growth delay, complete or partial tumor regressions, and survival.

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the antitumor effect.

Caption: Generalized workflow for assessing in vivo antitumor efficacy.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound in various animal models are not widely published. However, the development of a novel therapeutic agent like Larotaxel would involve characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in animals such as rats and mice.

Experimental Protocol: Preclinical Pharmacokinetic Study

-

Animal Model: Typically, rodents (mice or rats) are used for initial pharmacokinetic studies.

-

Drug Administration: A single dose of this compound is administered via the intended clinical route (e.g., intravenous) and potentially other routes (e.g., oral) to determine bioavailability.

-

Blood Sampling: Blood samples are collected at multiple time points after drug administration from a suitable site (e.g., tail vein, retro-orbital sinus).

-

Plasma Preparation: Blood samples are processed to obtain plasma.

-

Bioanalytical Method: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the concentration of Larotaxel in the plasma samples.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

Cl: Clearance.

-

Vd: Volume of distribution.

-

Conclusion

This compound is a promising taxane analogue with a mechanism of action centered on the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While clinical studies have been conducted, a comprehensive public repository of its preclinical quantitative data is limited. The available information suggests activity against taxane-resistant breast cancer and demonstrates in vivo efficacy in a murine breast cancer model, particularly with an advanced oral formulation. The experimental protocols outlined in this guide, based on standard methodologies for taxane compounds, provide a framework for the preclinical evaluation of such agents. Further publication of detailed preclinical data would be invaluable for a more complete understanding of Larotaxel's antitumor profile and its potential advantages over existing taxanes.

References

A Technical Deep Dive: Comparative Mechanistic Analysis of Larotaxel Dihydrate and Other Taxanes

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the mechanism of action of larotaxel dihydrate in comparison to other prominent taxanes, paclitaxel and docetaxel. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and microtubule-targeting agents.

Executive Summary

Taxanes represent a cornerstone of chemotherapy for a multitude of solid tumors. Their primary mechanism revolves around the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. While paclitaxel and docetaxel are well-established in clinical practice, newer agents like this compound have been developed to overcome some of their limitations. This guide elucidates the subtle yet significant differences in their mechanisms of action, supported by available preclinical data, detailed experimental protocols, and visual representations of the involved cellular pathways. A key finding is that while all three agents target tubulin, differences in binding affinity, impact on microtubule polymerization, and interaction with resistance mechanisms distinguish their pharmacological profiles.

Introduction to Taxanes and Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are integral to numerous cellular processes, most notably the formation of the mitotic spindle during cell division. The constant assembly (polymerization) and disassembly (depolymerization) of microtubules are crucial for proper chromosome segregation. Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit within the microtubule, which stabilizes the polymer and prevents its depolymerization.[1][2] This leads to the accumulation of dysfunctional microtubules, disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, induction of apoptosis.[1][2]

Comparative Mechanism of Action

While the general mechanism of microtubule stabilization is common to all taxanes, preclinical studies have revealed important distinctions between paclitaxel, docetaxel, and the newer agent, this compound.

Paclitaxel and Docetaxel: The First-Generation Taxanes

Paclitaxel, the first-in-class taxane, and its semi-synthetic analogue, docetaxel, have been extensively studied. Docetaxel generally exhibits a higher potency in promoting microtubule assembly.[2] This is attributed to its greater binding affinity for the β-tubulin subunit.[2][3] Furthermore, docetaxel has been shown to have a longer intracellular retention time compared to paclitaxel.[2]

This compound: A Novel Taxoid with Potential Advantages

Larotaxel (XRP9881) is a novel semi-synthetic taxane that, like its predecessors, promotes tubulin assembly and stabilizes microtubules.[4] A significant differentiating feature of larotaxel is its reported lower affinity for the P-glycoprotein (P-gp) drug efflux pump.[4][5] P-gp is a major contributor to multidrug resistance (MDR) in cancer cells, and its overexpression can lead to reduced intracellular concentrations of chemotherapeutic agents. Larotaxel's characteristic as a poor substrate for P-gp suggests it may retain activity in tumors that have developed resistance to other taxanes.[5]

Quantitative Analysis of Taxane Activity

Direct, head-to-head quantitative comparisons of this compound with paclitaxel and docetaxel in the same preclinical studies are limited in publicly available literature. However, data from various sources allow for a comparative overview.

Table 1: In Vitro Cytotoxicity of Paclitaxel and Docetaxel in Various Cancer Cell Lines

| Cell Line | Cancer Type | Paclitaxel IC50 (ng/mL) | Docetaxel IC50 (ng/mL) |

| Various | Gynecologic and Breast | 3.7 - 660 | 5.4 - 540 |

| Data from a comparative study using an ATP-cell viability assay.[1] The study indicated that in some sensitive cell lines, docetaxel was more active, while in others, paclitaxel was more active, and two cell lines sensitive to paclitaxel were resistant to docetaxel, suggesting partial non-cross-resistance.[1] |

Note: Extensive searches did not yield publicly available studies that directly compare the IC50 values of this compound alongside paclitaxel and docetaxel in these specific cell lines under identical experimental conditions. Clinical trials have demonstrated the activity of larotaxel in taxane-pretreated metastatic breast cancer.[6][7]

Signaling Pathways in Taxane-Induced Apoptosis

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. A key event is the phosphorylation of the anti-apoptotic protein Bcl-2.[2] Phosphorylation of Bcl-2 is thought to inactivate its protective function, thereby promoting programmed cell death.[2] While this is considered a class effect for taxanes, direct comparative studies on the differential effects of larotaxel, paclitaxel, and docetaxel on Bcl-2 phosphorylation and other downstream signaling molecules are not extensively detailed in the available literature.

Caption: General signaling pathway of taxane-induced apoptosis.

Experimental Protocols

Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Methodology:

-

Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., MES or PIPES buffer), test compounds (this compound, Paclitaxel, Docetaxel) dissolved in DMSO.

-

Procedure:

-

A reaction mixture containing tubulin and GTP in polymerization buffer is prepared and kept on ice.

-

The reaction is initiated by transferring the mixture to a temperature-controlled spectrophotometer set at 37°C.

-

The test compound or vehicle control (DMSO) is added to the reaction mixture.

-

The increase in absorbance at 340 nm, which is proportional to the amount of polymerized microtubules, is monitored over time.

-

-

Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves. The concentration of the compound that produces 50% of the maximal polymerization effect (EC50) can be determined.

References

- 1. Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of the taxanes: implications of the differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Larotaxel Dihydrate: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of larotaxel dihydrate, a significant taxane derivative in oncological research. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the available data on the solubility of this compound in common solvents and provides a detailed experimental protocol for its determination.

Introduction to this compound

Larotaxel is a semi-synthetic taxane derivative that has been investigated for its potential in chemotherapy. Its efficacy is intrinsically linked to its formulation and delivery, making the understanding of its solubility profile a critical aspect of preclinical and formulation development. The dihydrate form is of particular interest as the hydration state of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility and stability.

Solubility Profile of this compound

A comprehensive review of existing literature reveals a notable scarcity of specific quantitative solubility data for this compound across a range of common organic solvents. However, some data points for the closely related anhydrous form of larotaxel provide a baseline understanding of its solubility characteristics.

It is widely acknowledged that larotaxel exhibits poor aqueous solubility. One study has reported the aqueous solubility of larotaxel to be as low as 0.057 µg/mL. In contrast, its solubility in dimethyl sulfoxide (DMSO) is significantly higher, noted to be ≥ 50 mg/mL. This stark difference underscores the lipophilic nature of the molecule and the challenges associated with developing aqueous-based formulations.

Table 1: Reported Solubility Data for Larotaxel

| Solvent | Solubility | Form |

| Aqueous Phase | 0.057 µg/mL | Anhydrous |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Anhydrous |

Experimental Protocol for Solubility Determination

To address the gap in available data, a robust and standardized experimental protocol is essential for determining the solubility of this compound. The following section outlines a detailed methodology based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Principle

The equilibrium solubility is determined by allowing an excess of this compound to equilibrate with a specific solvent over a defined period. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute is quantified using a validated HPLC method.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, DMSO) of appropriate purity (e.g., HPLC grade)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system equipped with a UV detector

-

HPLC column suitable for taxane analysis (e.g., C18 column)

-

Volumetric flasks and pipettes

-

Mobile phase for HPLC (e.g., a mixture of acetonitrile and water)

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., mobile phase) to construct a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. It is crucial to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Dilution: If necessary, dilute the clear filtrate with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

HPLC Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

-

Calculation: Calculate the solubility of this compound in the test solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

HPLC Method Parameters (Illustrative Example)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: To be determined based on the UV spectrum of larotaxel (typically around 230 nm for taxanes)

-

Column Temperature: 30 °C

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a fundamental parameter that dictates its formulation strategies and, ultimately, its therapeutic potential. While there is a clear need for more comprehensive public data on its solubility in common organic solvents, the experimental protocol outlined in this guide provides a standardized approach for researchers to generate this critical information. A thorough understanding of the solubility profile will enable the rational design of effective and stable drug delivery systems for this promising anticancer agent.

Larotaxel Dihydrate: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of larotaxel dihydrate, a potent, next-generation taxane with significant clinical interest. Understanding the stability profile of this active pharmaceutical ingredient (API) is critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This document synthesizes available data on larotaxel's degradation under various stress conditions, outlines key degradation products, and provides detailed experimental methodologies for stability assessment.

Executive Summary

This compound is susceptible to degradation under various conditions, including acidic, basic, oxidative, and photolytic stress. The primary degradation pathways involve hydrolysis of the ester groups and modifications to the taxane core. This guide details the kinetics of degradation, the identity of major degradation products, and the analytical methodologies used to conduct stability-indicating studies.

Physicochemical Properties and Stability Profile

This compound's stability is significantly influenced by pH and temperature. It exhibits greater stability in neutral and mildly acidic aqueous solutions.[1][2] Conversely, its degradation is accelerated in both strongly acidic and, more notably, alkaline conditions.[1][2]

pH-Dependent Stability

Studies have shown that the degradation of larotaxel follows first-order kinetics.[1] The stability is markedly lower in basic and strongly acidic environments. For instance, larotaxel is stable in buffers at pH 5, 6.5, and 7.4 for 24 hours at 37°C.[1][2] However, as the pH deviates from this range, the rate of degradation increases.

Temperature and Photostability

Elevated temperatures accelerate the degradation of this compound. The activation energies for degradation have been determined to be 126.7 kJ/mol at pH 1.5 and 87.01 kJ/mol at pH 11.[1][2] Forced degradation studies have also indicated that larotaxel is susceptible to degradation under photolytic conditions.[3]

Quantitative Stability Data

The following tables summarize the quantitative data from stability studies on larotaxel.

Table 1: Half-life of Larotaxel in Different pH Buffer Solutions at 37°C

| pH | Half-life (h) |

| 1.5 | 4.8 |

| 3.0 | 12.5 |

| 5.0 | Stable for 24h |

| 6.5 | Stable for 24h |

| 7.4 | Stable for 24h |

| 9.0 | 8.2 |

| 10.0 | 2.1 |

| 11.0 | 0.5 |

Data sourced from degradation kinetics studies.[1][2]

Table 2: Summary of Forced Degradation Studies of Larotaxel

| Stress Condition | Reagent/Condition | Observation |

| Acidic | 0.1 M HCl, 60°C, 8h | Significant degradation |

| Basic | 0.01 M NaOH, room temp, 0.5h | Significant degradation |

| Oxidative | 6% H₂O₂, room temp, 24h | Moderate degradation |

| Thermal | 60°C, 10 days | Moderate degradation |

| Photolytic | 1.2 million lux hours and 200 W h/m² | Moderate degradation |

Data compiled from forced degradation studies.[3]

Degradation Pathways and Products

Forced degradation studies have identified several key degradation products of larotaxel. The primary degradation pathways involve hydrolysis of the C-10 acetyl group and the side chain at C-13.

Alkaline Degradation Pathway

Under alkaline conditions, three primary degradation products have been identified.[1][2]

General Forced Degradation Products

A broader forced degradation study identified five key impurities and degradation products.[3]

-

7,8-cyclopropyl baccatin III

-

10-deacetyl larotaxel

-

10-deacetyl-7,8-cyclopropyl baccatin III

-

7-acetyl-8-methyl larotaxel

-

2',13-bissidechain larotaxel

Experimental Protocols

This section details the methodologies employed in the stability and degradation studies of this compound.

Stability-Indicating HPLC Method

A crucial tool for stability assessment is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Stability-Indicating Method Development

Chromatographic Conditions (Example)

-

Instrument: Agilent 1260 HPLC system[1]

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile and water gradient

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Temperature: 30°C

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to identify potential degradation products.

Protocol for Forced Degradation:

-

Acid Hydrolysis: Dissolve larotaxel in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for 8 hours. Neutralize the solution before analysis.[3]

-

Base Hydrolysis: Dissolve larotaxel in a suitable solvent and add 0.01 M sodium hydroxide at room temperature for 30 minutes. Neutralize the solution before analysis.[3]

-

Oxidative Degradation: Treat a solution of larotaxel with 6% hydrogen peroxide at room temperature for 24 hours.[3]

-

Thermal Degradation: Expose solid this compound to a temperature of 60°C for 10 days.[3]

-

Photodegradation: Expose a solution of larotaxel to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 W h/m².[3] A control sample should be protected from light.

Characterization of Degradation Products

The structural elucidation of degradation products is performed using a combination of chromatographic and spectroscopic techniques.

-

Isolation: Preparative or semi-preparative HPLC is used to isolate the individual degradation products.[3]

-

Identification:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS), are used to determine the molecular weight and fragmentation patterns of the degradation products.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are employed to elucidate the detailed chemical structure of the isolated impurities.[3]

-

Conclusion

The stability of this compound is a critical parameter that must be carefully controlled throughout the drug development process. This technical guide has summarized the key factors influencing its stability, including pH, temperature, and light. The primary degradation pathways involve hydrolysis, leading to the formation of several known degradation products. The provided experimental protocols offer a foundation for researchers and drug development professionals to design and execute robust stability studies for this compound and its formulations. A thorough understanding of these stability characteristics is paramount for the development of a safe, effective, and stable pharmaceutical product.

References

- 1. Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and characterization of process-related impurities and degradation products in larotaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay Using Larotaxel Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotaxel dihydrate is a novel taxoid compound that has demonstrated significant potential as an anticancer agent. As with other members of the taxane class, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This disruption ultimately leads to cell cycle arrest and programmed cell death, or apoptosis.[1] These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound, including its effects on various cancer cell lines and detailed protocols for assessing its cytotoxic activity. Furthermore, we present a visualization of the key signaling pathways involved in its mechanism of action.

Data Presentation: In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of 50% of a cancer cell population in vitro. The IC50 values for this compound have been determined across a range of human cancer cell lines, demonstrating its broad-spectrum cytotoxic activity.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 12.1[1] |

| A549 (paclitaxel-resistant) | Lung Carcinoma | 101.4[1] |

| KB | Oral Carcinoma | 15.8[1] |

| MCF7 | Breast Adenocarcinoma | 18.6[1] |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, incubation time, and cell density.

Experimental Protocols: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials

-

This compound

-

Cancer cell lines of interest (e.g., A549, MCF7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate reader

Protocol

-

Cell Seeding:

-

Harvest and count cells from a healthy, sub-confluent culture.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, carefully add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow of the in vitro cytotoxicity assay using the MTT method.

Signaling Pathway of Larotaxel-Induced Apoptosis

Caption: Simplified signaling pathway of Larotaxel-induced apoptosis.

References

Application Notes and Protocols: Larotaxel Dihydrate in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Data Presentation

Quantitative data for the IC50 of larotaxel dihydrate in various breast cancer cell lines is not consistently available in the public domain. Researchers are encouraged to determine these values empirically using the protocol outlined below. The following table is provided as a template for organizing experimental findings.

Table 1: Template for IC50 Values of this compound in Breast Cancer Cell Lines

| Breast Cancer Cell Line | Subtype | IC50 (nM) | 95% Confidence Interval | Assay Method |

| e.g., MCF-7 | Luminal A | Data to be determined | Data to be determined | MTT Assay |

| e.g., MDA-MB-231 | Triple-Negative | Data to be determined | Data to be determined | MTT Assay |

| e.g., SK-BR-3 | HER2-Positive | Data to be determined | Data to be determined | MTT Assay |

| e.g., MCF-7/ADR | Doxorubicin-Resistant | Data to be determined | Data to be determined | MTT Assay |

Experimental Protocols

Determination of IC50 using MTT Cell Viability Assay

This protocol describes the determination of the IC50 value of this compound in adherent breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

This compound

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete growth medium to achieve a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO, at the same concentration as the highest drug concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, protected from light.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each drug concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of cell viability, from the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway of Taxane-Induced Apoptosis

Larotaxel, as a taxane, exerts its cytotoxic effects by disrupting microtubule dynamics. This leads to mitotic arrest and subsequently triggers the intrinsic apoptotic pathway.

Caption: Taxane-induced intrinsic apoptosis pathway.

Application Notes and Protocols for Larotaxel Dihydrate Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration of Larotaxel dihydrate in mice, based on available preclinical research. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies.

Quantitative Data Summary

The following tables summarize the dosing parameters for this compound administered to mice as reported in a key preclinical study. This study utilized 4T1 tumor-bearing Balb/c mice.

Table 1: this compound Dosage and Administration Routes in Mice

| Parameter | Intravenous (IV) Administration | Oral Administration (Solution) | Oral Administration (SEDDS*) |